C6 Urea Ceramide

Neutral ceramidase inhibition Sphingolipid metabolism Ceramide accumulation

Researchers studying nCDase-dependent sphingolipid signaling face a gap: most ceramide analogs lack target selectivity or are rapidly metabolized. C6 Urea Ceramide (CAS 486991-52-0) solves this-its urea linkage confers specific, competitive inhibition of neutral ceramidase (nCDase) without confounding mitochondrial ceramidase activity. • Elevates intracellular ceramide 4-fold in HT-29 colon cancer cells • Suppresses tumor proliferation by 46% in HT-29 xenografts at 1.25-5 mg/kg • Induces apoptosis/autophagy at 5-10 μM while sparing non-cancerous RIE-1 cells Supplied as crystalline solid (≥95%), stored at -20°C, shipped ambient for global delivery.

Molecular Formula C25H50N2O3
Molecular Weight 426.7 g/mol
Cat. No. B1640544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 Urea Ceramide
Molecular FormulaC25H50N2O3
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O
InChIInChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1
InChIKeyMIADELGCYXNHNP-VYQUXUJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine: A Neutral Ceramidase Inhibitor with Defined Sphingolipid Modulation


D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine, commonly designated as C6-urea-ceramide or C6 Ceramide (d18:1/6:0) Urea, is a synthetic sphingolipid analog featuring a urea linkage in place of the native amide bond. This compound functions as a competitive inhibitor of neutral ceramidase (nCDase), an enzyme that hydrolyzes ceramide to sphingosine [1]. By inhibiting nCDase, C6-urea-ceramide elevates intracellular ceramide levels, thereby modulating sphingolipid-mediated signaling pathways implicated in cell proliferation, apoptosis, and autophagy .

Why D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine Cannot Be Replaced by Generic Sphingolipid Analogs


Substituting C6-urea-ceramide with other sphingolipid analogs, even those sharing the sphingosine backbone, fundamentally alters target engagement and downstream lipid modulation. The urea linkage confers specific competitive inhibition of neutral ceramidase (nCDase), whereas structurally related compounds such as C16-urea-ceramide preferentially inhibit mitochondrial ceramidase (mt-CDase) [1]. Furthermore, short-chain ceramide derivatives (e.g., C6-ceramide) do not inhibit nCDase and are rapidly metabolized, failing to sustain ceramide elevation [2]. Even newer nCDase inhibitors exhibit improved solubility and potency but lack the extensive in vivo validation and established literature precedent that characterize C6-urea-ceramide [2]. These target and pharmacokinetic distinctions render C6-urea-ceramide irreplaceable for studies requiring specific nCDase inhibition and its consequent sphingolipid alterations.

Quantitative Differentiation Evidence for D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine


Target-Specific Neutral Ceramidase Inhibition and Cellular Ceramide Elevation

C6-urea-ceramide selectively inhibits neutral ceramidase (nCDase), as demonstrated by the absence of ceramide elevation in nCDase-knockout (KO) mouse embryonic fibroblasts (MEFs) compared to wild-type (WT) controls. In WT MEFs, treatment with 25 μM C6-urea-ceramide increased total ceramide levels by 152 ± 3% at 12 hours and 184 ± 4% at 24 hours relative to untreated controls [1]. In HT-29 colon cancer cells, 10 μM C6-urea-ceramide induced a 4-fold increase in ceramide after 24 hours [1].

Neutral ceramidase inhibition Sphingolipid metabolism Ceramide accumulation

Cancer-Selective Cytotoxicity and Apoptosis Induction

C6-urea-ceramide exhibits selective cytotoxicity toward colon cancer cells while sparing non-cancerous intestinal epithelial cells. Treatment of HT-29 colon cancer cells with 5 and 10 μM C6-urea-ceramide induced apoptosis and autophagy, as evidenced by increased caspase-3 activity and Hoechst staining [1]. In contrast, non-cancerous RIE-1 rat intestinal epithelial cells showed minimal apoptotic and autophagic responses under identical conditions [1].

Cancer cell biology Apoptosis Autophagy Colorectal cancer

In Vivo Tumor Growth Inhibition in Colon Cancer Xenograft Model

C6-urea-ceramide significantly suppresses tumor growth in an HT-29 colon cancer xenograft model. Mice bearing HT-29 tumors treated with C6-urea-ceramide (1.25, 2.5, and 5 mg/kg i.p. for five days) exhibited reduced tumor volume and decreased proliferation. Quantitatively, BrdU-positive proliferating cells per microscopic field decreased from 194.83 ± 9.1 in vehicle-treated controls to 105.33 ± 7.3 in C6-urea-ceramide-treated tumors (P < 0.0001) [1]. Concurrently, tumor tissue ceramide levels (C16, C18, C20, C24 species) increased, confirming on-target nCDase inhibition in vivo [1].

Xenograft model Colon cancer In vivo pharmacology Ceramide modulation

Chain-Length Specificity: Distinct Target Profile vs. C16-Urea-Ceramide

C6-urea-ceramide (C25H50N2O3, MW 426.68) and C16-urea-ceramide (C35H70N2O3, MW 566.94) exhibit distinct enzyme inhibition profiles. While C6-urea-ceramide potently inhibits neutral ceramidase (nCDase), C16-urea-ceramide primarily targets mitochondrial ceramidase (mt-CDase) with an IC50 of 0.33 mol% in rat brain mt-CDase assays [1]. This chain-length-dependent selectivity underscores the importance of using the correct urea-ceramide analog for specific ceramidase isoform studies.

Ceramidase isoform selectivity Structure-activity relationship Sphingolipid analog

Optimal Application Scenarios for D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine Based on Quantitative Evidence


Investigating Neutral Ceramidase Function in Colon Cancer Models

C6-urea-ceramide is the inhibitor of choice for dissecting nCDase-dependent sphingolipid signaling in colorectal cancer. Its ability to elevate ceramide 4-fold in HT-29 cells and suppress tumor proliferation by 46% in xenografts [1] provides a robust experimental system for studying nCDase-mediated pathways.

Validating nCDase as a Therapeutic Target in Preclinical Studies

The compound's in vivo efficacy in reducing HT-29 xenograft tumor growth and its cancer-selective cytotoxicity profile [1] make it a valuable tool for target validation studies aimed at nCDase inhibition in colon cancer.

Comparative Sphingolipid Metabolism Studies Requiring Isoform-Specific Inhibition

When the research objective demands selective inhibition of neutral ceramidase without confounding mitochondrial ceramidase activity, C6-urea-ceramide is the appropriate tool [2]. Its distinct chain-length-dependent selectivity profile contrasts with C16-urea-ceramide, enabling precise control of sphingolipid flux.

Developing Cellular Assays for Ceramide-Mediated Apoptosis and Autophagy

At 5-10 μM concentrations, C6-urea-ceramide reliably induces apoptosis and autophagy in HT-29 cells while sparing non-cancerous RIE-1 cells [1]. This selectivity facilitates the development of cancer-specific cell death assays and the study of ceramide's pro-apoptotic functions.

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